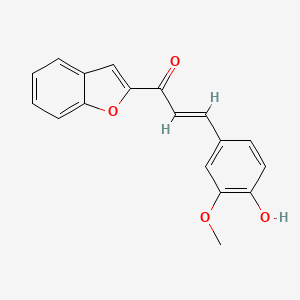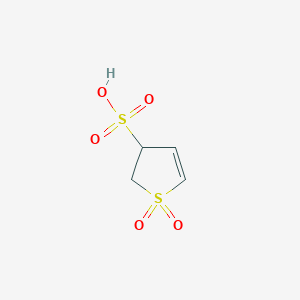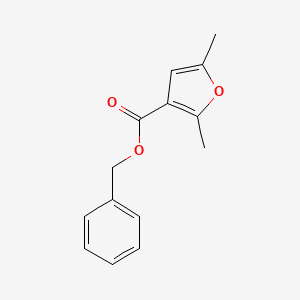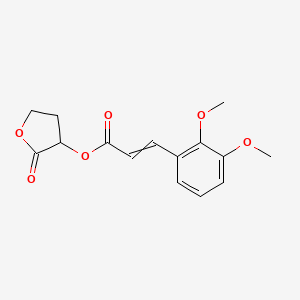
(E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and 4-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Biologically, this compound has been studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It may also exhibit enzyme inhibitory activities, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities. Its ability to interact with various biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. These may include enzymes, receptors, and ion channels. The compound can modulate signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with a similar conjugated system and biological properties.
Uniqueness
(E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both benzofuran and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other chalcones and related compounds.
Propriétés
Formule moléculaire |
C18H14O4 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(E)-1-(1-benzofuran-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14O4/c1-21-17-10-12(6-8-14(17)19)7-9-15(20)18-11-13-4-2-3-5-16(13)22-18/h2-11,19H,1H3/b9-7+ |
Clé InChI |
GMFQJEFJCDWEFW-VQHVLOKHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3O2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B10803477.png)

![(E)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B10803496.png)
![3-[(4-Morpholin-4-ylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B10803499.png)
![5-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B10803507.png)
![3-[3-(3-Chlorophenyl)-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)pyrazol-1-yl]propanoic acid](/img/structure/B10803521.png)


![1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one](/img/structure/B10803551.png)


![7-(2-Furanylmethylamino)-2,3-dimethyl-4-thieno[1,2]pyrimido[4,5-b]pyridazinone](/img/structure/B10803577.png)
![7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B10803588.png)
![6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10803592.png)
